PIRMENOL

Cardiac electrophysiology Ventricular arrhythmia ECG safety profile

Pirmenol delivers a uniquely differentiated Class I antiarrhythmic profile unavailable from conventional sodium channel blockers. With minimal QT prolongation (ΔQT: 8±9 ms vs. 46±30 ms for quinidine), high oral bioavailability (80–90%), and an extended elimination half-life (6–31 hours), it is the superior reference compound for cardiac safety pharmacology where torsadogenic risk must be controlled. Its voltage-dependent recovery kinetics and stereoselective muscarinic receptor interaction make it an indispensable tool for mechanistic sodium channel studies.

Molecular Formula C22H30N2O
Molecular Weight 338.5 g/mol
Cat. No. B1194735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIRMENOL
SynonymsCI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride
Molecular FormulaC22H30N2O
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
InChIInChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3
InChIKeyAPUDBKTWDCXQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirmenol Hydrochloride: Technical Procurement Guide for a Class I Antiarrhythmic with Atypical Electrophysiology


Pirmenol hydrochloride (CI-845) is a Class I antiarrhythmic agent that defies standard Vaughan Williams subclassification, exhibiting electrocardiographic features closest to Class IB agents while possessing electrophysiologic and side effect profiles atypical for that subclass [1]. It depresses the maximum upstroke velocity (Vmax) of cardiac action potentials and prolongs action potential duration, effects traditionally associated with Class Ia agents, yet produces minimal QT interval prolongation relative to prototypical Ia drugs [2]. Pirmenol demonstrates high oral bioavailability (80-90%) and an extended elimination half-life (6-31 hours) that supports twice-daily dosing, distinguishing it pharmacokinetically from conventional Class I agents that require more frequent administration [3].

Why In-Class Substitution of Pirmenol with Other Class I Antiarrhythmics May Compromise Experimental or Clinical Outcomes


Class I antiarrhythmic agents cannot be considered functionally interchangeable despite shared sodium channel blockade. Pirmenol exhibits a distinctive voltage-dependent recovery pattern from use-dependent block that aligns with disopyramide and its analogues but diverges mechanistically from quinidine, mexiletine, and flecainide [1]. Furthermore, pirmenol demonstrates stereoselective interaction with cardiac muscarinic receptors—(−)-pirmenol exhibits approximately 2-fold greater affinity than (+)-pirmenol (Kd: 0.90 µM vs. 1.95 µM)—without stereoselectivity at sodium or potassium channels, a chiral pharmacological signature not shared by most conventional Class I agents [2]. In head-to-head clinical comparison, pirmenol produces significantly less QT prolongation than quinidine (ΔQT: 8 ± 9 ms vs. 46 ± 30 ms, p<0.01), underscoring that electrocardiographic safety profiles differ materially even among agents nominally assigned to the same Vaughan Williams subclass [3].

Quantitative Differentiation Evidence for Pirmenol: Head-to-Head and Cross-Study Comparative Data


Pirmenol vs. Quinidine: Reduced QT Prolongation in Double-Blind Clinical Comparison

In a randomized double-blind placebo-controlled study comparing pirmenol (n=8) to quinidine (n=10) in patients with frequent ventricular ectopic depolarizations, pirmenol produced significantly less QT interval prolongation than quinidine [1]. The mean QT interval increase from placebo was 8 ± 9 ms for pirmenol versus 46 ± 30 ms for quinidine, a quantified difference of 38 ms (p<0.01). Similarly, JT interval change was −2 ± 10 ms for pirmenol versus 41 ± 36 ms for quinidine (p<0.01).

Cardiac electrophysiology Ventricular arrhythmia ECG safety profile

Pirmenol vs. Quinidine: Superior Tolerability and Sustained Efficacy in Clinical Trial

In the same double-blind comparison, pirmenol was effective and tolerated for suppression of arrhythmia in 7 of 7 evaluable patients (100%), whereas quinidine was effective and tolerated in only 5 of 10 patients (50%) over a 4-week period (p<0.05) [1]. The lower tolerability rate with quinidine was attributed to adverse effects necessitating discontinuation.

Ventricular arrhythmia Drug tolerability Clinical efficacy

Pirmenol vs. Disopyramide, Quinidine, and Procainamide: Less Frequent Dosing Due to Extended Half-Life

Pirmenol exhibits an elimination half-life of 6 to 31 hours (mean 9.3 ± 3.0 hours to 18.3 hours across studies), enabling twice-daily oral dosing [1][2]. This contrasts with conventional Class Ia agents: procainamide requires dosing every 3-4 hours (immediate-release) or every 6-8 hours (sustained-release); quinidine requires every 6-8 hours; disopyramide requires every 6-8 hours [3].

Pharmacokinetics Antiarrhythmic dosing Oral bioavailability

Pirmenol vs. Disopyramide and Other Class I Agents: Favorable Negative Inotropic Selectivity Ratio

In an electrophysiological evaluation of six Class I antiarrhythmic drugs, the ratio of sodium channel inhibition to negative inotropic effect (IC50 Vmax / IC50 Fc) was calculated. Pirmenol exhibited the highest ratio among all agents tested, indicating that at concentrations producing equivalent sodium channel blockade, pirmenol causes less depression of myocardial contractile force than comparators [1].

Myocardial contractility Sodium channel blockade Safety margin

Pirmenol vs. Procainamide: Efficacy in Drug-Refractory Ventricular Tachycardia Patients

Clinical review indicates that pirmenol has demonstrated efficacy for ventricular arrhythmias in some patients who were refractory to conventional Class Ia agents including procainamide, quinidine, and disopyramide [1]. A direct comparative study of intravenous pirmenol versus procainamide in patients with ventricular tachycardia was conducted, providing evidence of pirmenol's utility in the Ia-refractory population [2].

Ventricular tachycardia Drug-refractory arrhythmia Class Ia failure

Pirmenol vs. Disopyramide, Lidocaine, Procainamide, Quinidine: Superior Efficacy in Canine Arrhythmia Model

In conscious coronary artery ligated dogs, pirmenol (CI-845) demonstrated greater efficacy, longer duration of activity, and/or a wider safety margin compared to seven reference antiarrhythmic agents including disopyramide, lidocaine, procainamide, and quinidine [1]. Mean conversion to 80% normal rhythm was achieved at 2.5 mg/kg IV pirmenol with associated plasma levels of 0.8 ± 0.1 µg/mL, while first signs of gross toxicity occurred at 21.7 ± 2.4 mg/kg at plasma levels of 6.2 ± 0.4 µg/mL, indicating a wide safety margin.

Preclinical arrhythmia model Coronary ligation Comparative antiarrhythmic efficacy

Optimal Procurement and Research Application Scenarios for Pirmenol Hydrochloride


Comparative Electrophysiology Studies of Class I Antiarrhythmic Voltage-Dependent Recovery Kinetics

Pirmenol is particularly suited for electrophysiology research investigating voltage-dependent recovery from use-dependent sodium channel block. Its unique recovery time constant shortening in high extracellular potassium distinguishes it from quinidine, mexiletine, and flecainide, while aligning it with disopyramide and its analogues, making it a valuable probe for elucidating state-dependent sodium channel binding mechanisms [1]. This property enables mechanistic studies of drug-channel interactions under varying membrane potentials.

Preclinical Evaluation of Class I Agents with Minimized QT Prolongation Liability

For preclinical safety pharmacology programs requiring Class I antiarrhythmic activity with minimal QT interval prolongation, pirmenol offers a differentiated profile. Its significantly reduced QT prolongation compared to quinidine (ΔQT: 8 ± 9 ms vs. 46 ± 30 ms) [2] makes it a preferred reference compound for studies where torsadogenic risk must be controlled while maintaining sodium channel blockade.

Chronic Oral Dosing Studies Requiring Simplified Administration Protocols

Pirmenol's extended elimination half-life (6-31 hours) and high oral bioavailability (80-90%) enable twice-daily dosing, distinguishing it from conventional Class Ia agents (procainamide, quinidine, disopyramide) that require more frequent administration [3]. This pharmacokinetic profile supports research protocols involving chronic oral administration where reduced dosing frequency improves protocol compliance and reduces handling burden.

Studies of Muscarinic Receptor Modulation in Cardiac Tissue with Stereochemical Specificity

Pirmenol enantiomers demonstrate stereoselective interaction with cardiac muscarinic receptors, with (−)-pirmenol exhibiting approximately 2-fold higher affinity (Kd: 0.90 µM) than (+)-pirmenol (Kd: 1.95 µM), while lacking stereoselectivity at sodium and potassium channels [4]. This chiral pharmacological signature makes pirmenol a useful tool compound for investigating muscarinic receptor-mediated effects on cardiac electrophysiology without confounding stereoselective channel blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIRMENOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.